
Myoferlin inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myoferlin inhibitor 1 is a small molecule compound designed to target and inhibit the function of myoferlin, a protein that plays a crucial role in various cellular processes, including membrane repair, vesicle trafficking, and cell signaling. Myoferlin is overexpressed in several types of cancer, such as pancreatic ductal adenocarcinoma and breast cancer, where it contributes to tumor progression and metastasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of myoferlin inhibitor 1 involves the creation of 1,5-diaryl-1,2,4-triazole derivatives. The process typically includes the following steps:
Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving hydrazine and an appropriate aryl aldehyde under acidic conditions.
Substitution Reactions: The triazole core undergoes substitution reactions with various aryl halides to introduce the desired aryl groups at the 1 and 5 positions of the triazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Myoferlin inhibitor 1 primarily undergoes substitution reactions during its synthesis. Additionally, it may participate in other reactions such as:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the triazole ring, potentially altering the compound’s activity.
Common Reagents and Conditions:
Substitution Reactions: Aryl halides, hydrazine, and aryl aldehydes are commonly used reagents. Acidic conditions and catalysts such as palladium or copper may be employed to facilitate the reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which may exhibit different biological activities depending on the nature and position of the substituents .
科学的研究の応用
Myoferlin inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: The compound is extensively studied for its potential to inhibit tumor growth and metastasis in cancers such as pancreatic ductal adenocarcinoma and breast cancer. .
Cell Biology: this compound is used to study the role of myoferlin in cellular processes such as membrane repair, vesicle trafficking, and exocytosis.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting myoferlin.
Biochemical Studies: Researchers use this compound to investigate the biochemical pathways involving myoferlin, including its interactions with other proteins and its role in cellular signaling.
作用機序
Myoferlin inhibitor 1 exerts its effects by binding to the myoferlin protein and inhibiting its function. The compound specifically targets the C2D domain of myoferlin, which is crucial for its interaction with cellular membranes and other proteins. By inhibiting myoferlin, the compound disrupts various cellular processes, including:
類似化合物との比較
Myoferlin inhibitor 1 is unique in its ability to specifically target the C2D domain of myoferlin. there are other compounds with similar mechanisms of action:
WJ460: This compound also targets myoferlin and has shown promising anti-tumor effects in breast cancer.
E4: A derivative of 1,5-diaryl-1,2,4-triazole, E4 has improved water solubility and metabolic stability compared to WJ460.
Other Triazole Derivatives: Various 1,5-diaryl-1,2,4-triazole derivatives have been synthesized and studied for their ability to inhibit myoferlin.
特性
分子式 |
C26H28N6O2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
3-[3-ethyl-5-(5-methoxypyrimidin-2-yl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C26H28N6O2/c1-3-23-30-25(24-28-17-22(34-2)18-29-24)32(31-23)21-14-9-13-20(16-21)26(33)27-15-8-7-12-19-10-5-4-6-11-19/h4-6,9-11,13-14,16-18H,3,7-8,12,15H2,1-2H3,(H,27,33) |
InChIキー |
AASLOEMOCBUITM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2=NC=C(C=N2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



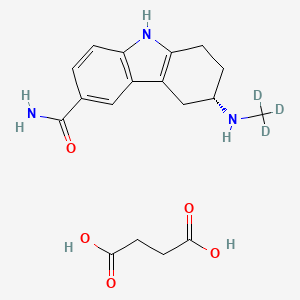

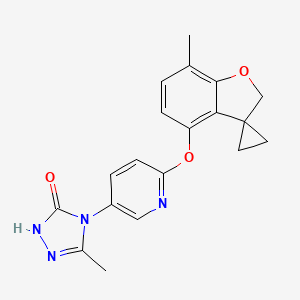
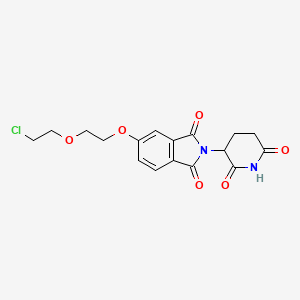
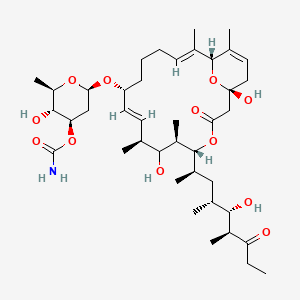
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
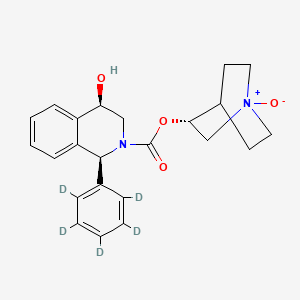
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)


![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)

